2-Methyl-3-oxopentanoic acid
2-Methyl-3-oxopentanoic acid
2-Methyl-3-ketovaleric acid, also known as beta-ketoisocaproic acid or 2-methyl-3-oxo-pentanoic acid, belongs to the class of organic compounds known as short-chain keto acids and derivatives. These are keto acids with an alkyl chain the contains less than 6 carbon atoms. 2-Methyl-3-ketovaleric acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2-Methyl-3-ketovaleric acid has been primarily detected in urine. Within the cell, 2-methyl-3-ketovaleric acid is primarily located in the cytoplasm. 2-Methyl-3-ketovaleric acid can be biosynthesized from valeric acid.
2-methyl-3-ketovaleric acid is a 3-oxo monocarboxylic acid that is valeric acid substituted by a methyl group at position 2 and a keto group at position 3. It has a role as a human metabolite. It derives from a valeric acid.
2-methyl-3-ketovaleric acid is a 3-oxo monocarboxylic acid that is valeric acid substituted by a methyl group at position 2 and a keto group at position 3. It has a role as a human metabolite. It derives from a valeric acid.
Brand Name:
Vulcanchem
CAS No.:
14925-93-0
VCID:
VC21001952
InChI:
InChI=1S/C6H10O3/c1-3-5(7)4(2)6(8)9/h4H,3H2,1-2H3,(H,8,9)
SMILES:
CCC(=O)C(C)C(=O)O
Molecular Formula:
C6H10O3
Molecular Weight:
130.14 g/mol
2-Methyl-3-oxopentanoic acid
CAS No.: 14925-93-0
Cat. No.: VC21001952
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Methyl-3-ketovaleric acid, also known as beta-ketoisocaproic acid or 2-methyl-3-oxo-pentanoic acid, belongs to the class of organic compounds known as short-chain keto acids and derivatives. These are keto acids with an alkyl chain the contains less than 6 carbon atoms. 2-Methyl-3-ketovaleric acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2-Methyl-3-ketovaleric acid has been primarily detected in urine. Within the cell, 2-methyl-3-ketovaleric acid is primarily located in the cytoplasm. 2-Methyl-3-ketovaleric acid can be biosynthesized from valeric acid. 2-methyl-3-ketovaleric acid is a 3-oxo monocarboxylic acid that is valeric acid substituted by a methyl group at position 2 and a keto group at position 3. It has a role as a human metabolite. It derives from a valeric acid. |
|---|---|
| CAS No. | 14925-93-0 |
| Molecular Formula | C6H10O3 |
| Molecular Weight | 130.14 g/mol |
| IUPAC Name | 2-methyl-3-oxopentanoic acid |
| Standard InChI | InChI=1S/C6H10O3/c1-3-5(7)4(2)6(8)9/h4H,3H2,1-2H3,(H,8,9) |
| Standard InChI Key | QTLYPQZWYOHATR-UHFFFAOYSA-N |
| SMILES | CCC(=O)C(C)C(=O)O |
| Canonical SMILES | CCC(=O)C(C)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator